molecular formula C18H14ClNO3 B11318969 N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide

N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11318969
M. Wt: 327.8 g/mol
InChI Key: FFAXJXTWWQQFME-UHFFFAOYSA-N
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Description

N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide is a chemical compound with a complex structure that includes a benzoxepine ring, a carboxamide group, and a chlorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxepine derivatives .

Scientific Research Applications

N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxepine derivatives and chlorinated methoxyphenyl compounds. Examples include:

Uniqueness

Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-22-14-6-7-15(19)16(11-14)20-18(21)13-8-9-23-17-5-3-2-4-12(17)10-13/h2-11H,1H3,(H,20,21)

InChI Key

FFAXJXTWWQQFME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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